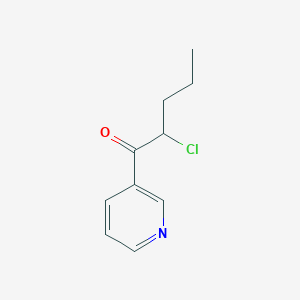
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Studies indicate that 2-Chloro-1-(pyridin-3-yl)pentan-1-one exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with varying degrees of efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest its potential as a lead structure for developing new antimicrobial agents.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Disruption of the cell cycle leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels contributing to cytotoxic effects on tumor cells.
Materials Science
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the properties of materials, such as polymers and coatings.
Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal loss and improve cognitive function in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.
Inflammation Model
In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential role in managing inflammatory conditions.
Agrochemical Applications
The compound has been investigated for its use as a pesticide. Its structural properties allow it to interact effectively with biological targets, making it suitable for controlling pests in agricultural settings.
Research Findings and Structure–Activity Relationship (SAR)
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have indicated that modifications to the alkyl chain length and substitutions on the pyridine ring significantly impact potency and selectivity against target enzymes or receptors.
Propriétés
Numéro CAS |
106430-51-7 |
|---|---|
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
Clé InChI |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
SMILES canonique |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Synonymes |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















